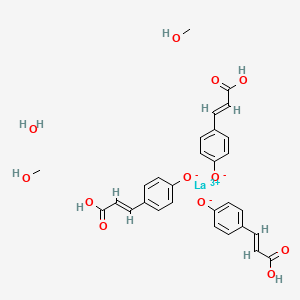
La(coumarate)3.2CH3OH.H2O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
La(coumarate)3.2CH3OH.H2O is a lanthanum complex with coumarate ligands and methanol and water molecules. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of La(coumarate)3.2CH3OH.H2O typically involves the reaction of lanthanum salts with coumaric acid in the presence of methanol and water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The process may involve:
- Dissolving lanthanum nitrate in methanol.
- Adding coumaric acid to the solution.
- Adjusting the pH with a base such as sodium hydroxide.
- Allowing the reaction to proceed under stirring at room temperature.
- Isolating the product by filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and consistency of the product. Techniques such as recrystallization and chromatography may be employed to achieve high purity.
化学反応の分析
Types of Reactions
La(coumarate)3.2CH3OH.H2O can undergo various chemical reactions, including:
Oxidation: The coumarate ligands can be oxidized under specific conditions.
Reduction: Reduction reactions may involve the lanthanum center or the coumarate ligands.
Substitution: Ligand exchange reactions where the coumarate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Ligand exchange can be facilitated by adding competing ligands in a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumarate ligands may yield hydroxylated derivatives, while substitution reactions may produce new lanthanum complexes with different ligands .
科学的研究の応用
La(coumarate)3.2CH3OH.H2O has various applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including luminescent materials and sensors
作用機序
The mechanism of action of La(coumarate)3.2CH3OH.H2O involves interactions with molecular targets such as enzymes and receptors. The coumarate ligands can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the lanthanum center may coordinate with various functional groups. These interactions can modulate biological pathways and lead to the observed effects .
類似化合物との比較
Similar Compounds
Cinnamate Complexes: Similar to coumarate complexes, cinnamate complexes have aromatic ligands and exhibit similar chemical properties.
4-Coumarate-CoA Ligase Complexes: These complexes are involved in the biosynthesis of phenylpropanoids and have similar structural features.
Uniqueness
La(coumarate)3.2CH3OH.H2O is unique due to its specific combination of lanthanum and coumarate ligands, which confer distinct chemical and biological properties.
特性
分子式 |
C29H31LaO12 |
|---|---|
分子量 |
710.5 g/mol |
IUPAC名 |
4-[(E)-2-carboxyethenyl]phenolate;lanthanum(3+);methanol;hydrate |
InChI |
InChI=1S/3C9H8O3.2CH4O.La.H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;2*1-2;;/h3*1-6,10H,(H,11,12);2*2H,1H3;;1H2/q;;;;;+3;/p-3/b3*6-3+;;;; |
InChIキー |
KQWSWZJDVSGTCV-RYSWBMPUSA-K |
異性体SMILES |
CO.CO.C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.[La+3] |
正規SMILES |
CO.CO.C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.[La+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


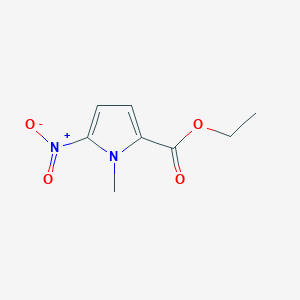
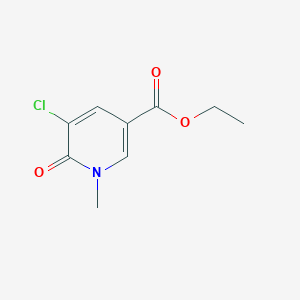
![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)
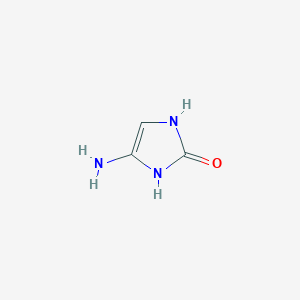
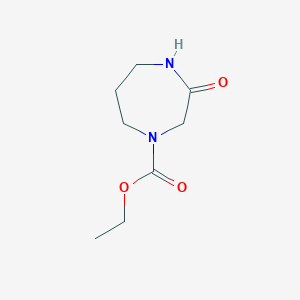
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)



![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
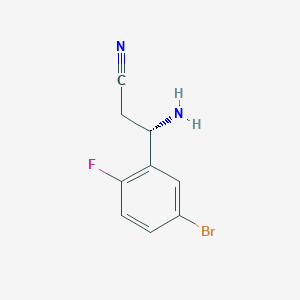
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)

